Home > Products > Screening Compounds P85099 > 1-amino-N,N-dimethylcyclobutane-1-carboxamide
1-amino-N,N-dimethylcyclobutane-1-carboxamide - 1508823-36-6

1-amino-N,N-dimethylcyclobutane-1-carboxamide

Catalog Number: EVT-1670005
CAS Number: 1508823-36-6
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Acetyl-L-amino acid N′,N′-dimethylamides

Compound Description: This class of compounds features an N-acetyl-L-amino acid core structure with an N′,N′-dimethylamide substituent. [] These compounds have been studied for their self-association properties in aqueous solutions, particularly in the presence of 2-chloroethanol. [] The research investigates how the addition of 2-chloroethanol influences the hydrogen bonding and hydrophobic interactions of these amides. []

Relevance: The N-Acetyl-L-amino acid N′,N′-dimethylamides share the N′,N′-dimethylamide moiety with 1-Amino-cyclobutanecarboxylic acid dimethylamide. The research highlights the impact of this specific structural feature on the compound's behavior in solution. []

3-(Dimethylamino)-2,2-dimethyl-2H-azirine

Compound Description: This compound serves as a synthetic equivalent for α-aminoisobutyric acid (Aib). [] It reacts with carboxylic acids to form 2-acylamino-N,N,2-trimethylpropionamides, effectively acting as an Aib residue with a terminal dimethylamide group. [] This azirine facilitates peptide chain extension and the synthesis of Aib-oligopeptides. []

Relevance: The 3-(Dimethylamino)-2,2-dimethyl-2H-azirine acts as a valuable tool in peptide synthesis by mimicking the Aib residue, which highlights the significance of the dimethylamide group present in 1-Amino-cyclobutanecarboxylic acid dimethylamide as a potential building block for peptides. []

Relevance: Similar to the previous compound, 2,2-disubstituted 3-amino-2H-azirines highlight a synthetic strategy for incorporating residues similar to 1-Amino-cyclobutanecarboxylic acid dimethylamide into peptides. The research emphasizes the importance of controlled hydrolysis conditions to maintain the stereochemical integrity of the resulting peptides. []

Overview

1-amino-N,N-dimethylcyclobutane-1-carboxamide is a cyclic amino acid derivative characterized by a cyclobutane ring and an amide functional group. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Source

The compound can be synthesized from cyclobutanecarboxylic acid through a series of chemical reactions, including amination and dimethylation processes. Its synthesis is documented in various chemical literature, highlighting its relevance in the development of novel compounds and materials .

Classification

1-amino-N,N-dimethylcyclobutane-1-carboxamide belongs to the class of amino acids, specifically as an α-amino acid due to the presence of an amino group adjacent to the carboxylic acid. It is also classified as an amide due to the carbonyl group bonded to a nitrogen atom.

Synthesis Analysis

Methods

The synthesis of 1-amino-N,N-dimethylcyclobutane-1-carboxamide typically involves several key steps:

  1. Cyclobutanecarboxylic Acid Formation: The process begins with the preparation of cyclobutanecarboxylic acid, which can be synthesized via decarboxylation of 1,1-cyclobutanedicarboxylic acid.
  2. Amination: The cyclobutanecarboxylic acid undergoes amination to introduce the amino group. This step may involve the use of reagents such as ammonia or primary amines under appropriate conditions.
  3. Dimethylation: The final step involves dimethylation of the amino group using methylating agents like dimethyl sulfate or iodomethane, resulting in the formation of 1-amino-N,N-dimethylcyclobutane-1-carboxamide .

Technical Details

The synthesis can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and concentration to enhance yield and purity. Industrial methods may employ continuous flow techniques or advanced catalytic systems to improve efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 1-amino-N,N-dimethylcyclobutane-1-carboxamide features a cyclobutane ring with an attached carboxamide group and two methyl groups on the nitrogen atom. The compound's molecular formula is C₇H₁₃N₃O, indicating its composition.

Data

Key structural data include:

  • Molecular Weight: Approximately 143.19 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically around room temperature.
  • Solubility: The compound is soluble in water up to concentrations of 100 mM, facilitating its use in biological studies .
Chemical Reactions Analysis

Reactions

1-amino-N,N-dimethylcyclobutane-1-carboxamide can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding oxidized derivatives.
  • Reduction: Reduction reactions with lithium aluminum hydride can convert it into reduced forms.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles, leading to diverse substituted products .

Technical Details

The choice of reagents and conditions significantly influences the outcome of these reactions. Common solvents include ethanol and water, while acidic or basic catalysts may be employed to facilitate specific transformations.

Mechanism of Action

Process

The primary biological target for 1-amino-N,N-dimethylcyclobutane-1-carboxamide is the NR1 glycine site of the N-methyl-D-aspartate receptor (NMDA receptor).

Data

As a partial agonist at this receptor site, it modulates synaptic transmission and influences various biochemical pathways involved in neuronal signaling and synaptic plasticity. This mechanism suggests potential applications in neuropharmacology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from extreme pH levels.
  • Reactivity: Exhibits reactivity typical of amides and amino acids, including susceptibility to hydrolysis under acidic or basic conditions.

Relevant studies indicate that its solubility and stability make it suitable for various experimental applications .

Applications

1-amino-N,N-dimethylcyclobutane-1-carboxamide has several scientific uses:

  • Organic Synthesis: Serves as a versatile building block for constructing more complex organic molecules.
  • Biological Research: Investigated for its role in enzyme interactions and metabolic pathways, providing insights into cellular mechanisms.
  • Pharmaceutical Development: Explored for potential therapeutic applications, particularly as a precursor in drug synthesis targeting neurological disorders.
  • Industrial Applications: Utilized in producing specialty chemicals and intermediates within various chemical industries .

This compound's unique structure and properties position it as a valuable tool across multiple scientific disciplines.

Introduction to 1-Amino-N,N-Dimethylcyclobutane-1-Carboxamide in Contemporary Research

Historical Context and Discovery in Medicinal Chemistry

The documented discovery of 1-amino-N,N-dimethylcyclobutane-1-carboxamide lacks a singular seminal publication but arises from broader efforts to optimize NMDA receptor pharmacology through sterically constrained amino acids and carboxamides. Its closest structural analogs, such as 1-amino-N,N-dimethylcyclopentane-1-carboxamide (PubChem CID 23143704) [1], were cataloged in chemical databases like PubChem as part of systematic explorations into bioactive cyclized amino acid derivatives. Early NMDA receptor pharmacology heavily relied on endogenous ligands (glutamate, glycine) and simple synthetic antagonists (e.g., AP5) acting at orthosteric sites [3] [9]. The shift towards allosteric modulation, driven by the need for subunit selectivity and reduced side-effect profiles, spurred interest in novel chemotypes beyond traditional amino acid frameworks [3]. Within this trend, 1-aminocyclobutane carboxylic acid derivatives emerged as platforms offering significant ring strain and defined stereochemistry, potentially enabling precise interactions within allosteric pockets of NMDA receptor subunits (e.g., GluN1, GluN2A-D) [2] [5]. The specific incorporation of the N,N-dimethylcarboxamide moiety likely aimed to enhance blood-brain barrier permeability and modulate hydrogen-bonding capacity compared to carboxylic acid counterparts, strategies observed in other neuroactive small molecules [7]. Consequently, this compound represents a rational evolution in NMDA receptor ligand design, prioritizing three-dimensional complexity and tailored physicochemical properties over classical planar structures.

Table 1: Structural and Design Evolution of Key Cyclic NMDA Receptor Ligands

Compound ClassExample StructureKey Pharmacological FeatureLimitation Addressed by Cyclobutane Design
Classical AntagonistD-AP5 (competitive)High affinity orthosteric site bindingLack of subunit selectivity; poor CNS penetration
Channel BlockerMemantine (low affinity)Use-dependent block; tolerabilityLow potency; limited therapeutic scope
GluN2B-Specific AntagonistIfenprodil (NTD binder)Subunit selectivity (GluN2B)Off-target α1-adrenergic activity
Constrained Carboxamide1-Amino-N,N-dimethylcyclobutane-1-carboxamidePotential allosteric modulation; BBB permeabilityOvercoming metabolic instability of linear analogs

Significance of Cyclobutane Scaffolds in Bioactive Molecule Design

The cyclobutane ring in 1-amino-N,N-dimethylcyclobutane-1-carboxamide is not merely a structural curiosity; it imparts critical physicochemical and conformational properties essential for advanced drug design. Compared to larger cycloalkanes (e.g., cyclopentane, cyclohexane), cyclobutane exhibits pronounced angle strain (approximately 160° vs. ideal 109.5° for sp³ carbons) and Pitzer strain (eclipsing interactions) [7]. This strain energy translates into distinct advantages:

  • Conformational Restriction: The ring significantly restricts the rotational freedom of the C1-amino and C1-carboxamide substituents. This pre-organizes the molecule into specific three-dimensional configurations, potentially enhancing its binding selectivity and affinity for target proteins like specific NMDA receptor subunits [2] [3]. Computational studies on similar strained scaffolds suggest reduced entropy penalties upon binding compared to more flexible analogs [4] [7].
  • Enhanced Metabolic Stability: The strained ring structure and the presence of the tertiary amide (N,N-dimethyl) can confer resistance to enzymatic degradation. Tertiary amides resist hydrolysis by common esterases/amidases more effectively than secondary amides or esters, while the cyclobutane ring is less susceptible to oxidative metabolism via cytochrome P450 enzymes compared to larger rings or linear chains [4] [7]. This improves potential pharmacokinetic profiles.
  • Stereochemical Complexity: The chiral quaternary carbon (C1) bearing both the amino and carboxamide groups creates a defined stereocenter. Enantiopure synthesis allows exploration of distinct stereospecific interactions within asymmetric binding pockets of NMDA receptors, a critical factor given the subunit-specific pharmacology observed with other modulators [2] [5]. This stereochemical control is vital for optimizing target engagement and minimizing off-target effects.
  • Pseudo-Peptide Character & Bioavailability: The presence of both amino and carboxamide groups mimics peptide bond motifs, potentially facilitating interactions with biological targets normally recognizing peptides or amino acids. Crucially, unlike natural α-amino acids or peptides, the cyclobutane core provides resistance to proteolytic cleavage and often improves passive membrane permeability due to reduced polarity and hydrogen-bond donor count (only the amino group is a H-bond donor), leading to better predicted CNS bioavailability [4] [8]. Recent FDA-approved drugs like Tavneos (avacopan) highlight the successful integration of fluorinated, constrained scaffolds for targeting complex receptors, underscoring the relevance of this design principle [7].

Table 2: Impact of Ring Size on Key Molecular Properties Relevant to NMDA Receptor Targeting

PropertyCyclobutane (e.g., 1-amino-N,N-dimethyl)Cyclopentane AnalogLinear AnalogSignificance for NMDA Targeting
Ring Strain EnergyHigh (110 kJ/mol approx.)Moderate (26 kJ/mol approx.)NoneFavors specific conformations; impacts binding entropy
C1-C1' Bond Angle (deg)~90°~108°N/ADefines spatial orientation of pharmacophores
Metabolic StabilityHigh (resists CYP oxidation)ModerateLow (susceptible to oxidation)Predicts longer half-life; reduced dosing frequency
H-Bond Donors1 (NH₂)1 (NH₂)1 (NH₂)Critical for BBB penetration potential
Tertiary AmideYes (N,N-dimethyl)Yes (N,N-dimethyl)VariableEnhanced lipophilicity & resistance to hydrolysis

Research Gaps and Unanswered Questions in NMDA Receptor Modulation

Despite its intriguing design, 1-amino-N,N-dimethylcyclobutane-1-carboxamide resides within a landscape of significant unresolved questions regarding NMDA receptor pharmacology:

  • Subunit Selectivity Profile: The compound's precise binding site and subunit selectivity (e.g., preferential activity at GluN2A-, GluN2B-, GluN2C-, or GluN2D-containing receptors) remain entirely unexplored experimentally. This is a critical gap, as different GluN2 subunits confer vastly distinct functional and pharmacological properties on NMDA receptors, influence their regional and developmental expression in the CNS, and are implicated in separate physiological and pathophysiological pathways [2] [5]. Determining subunit specificity is paramount for predicting therapeutic utility (e.g., GluN2B antagonism for depression vs. GluN2C/D potentiation for schizophrenia cognitive symptoms) and potential mechanism-based side effects [3] [5].
  • Mechanism of Action (PAM vs. NAM): It is unknown whether this compound acts as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or possesses agonist/antagonist activity at orthosteric sites (glycine or glutamate site). While the structural analogy to glycine-site ligands exists, the carboxamide moiety and cyclobutane constraint suggest potential for novel allosteric interactions. Emerging research highlights diverse allosteric sites on NMDA receptors (e.g., N-terminal domain, linker regions) [2] [3]. Identifying its mechanism is essential for contextualizing its effects within the complex NMDA receptor gating machinery and downstream signaling consequences (e.g., Ca²⁺ influx kinetics, synaptic plasticity modulation) [2] [5].
  • Downstream Signaling & Neuroplasticity Effects: Even if receptor binding is characterized, the functional consequences on synaptic plasticity (LTP/LTD) and neurotrophic signaling pathways (e.g., BDNF, mTOR) are currently speculative. The rapid antidepressant effects of ketamine, an NMDA channel blocker, are linked to downstream BDNF release and synaptic protein synthesis [5]. Would a constrained carboxamide modulator elicit similar or distinct plasticity profiles? Understanding its impact on these pathways is crucial for predicting therapeutic potential in disorders like treatment-resistant depression or cognitive impairment, where NMDA receptors and neuroplasticity are central [5].
  • Comparative Efficacy vs. Newer Modulators: How does this cyclobutane derivative compare structurally and functionally to recently discovered NMDA allosteric modulators like UBP512 (GluN2A potentiator), CIQ (GluN2C/D potentiator), or TCN201 (GluN2A NAM) [3]? Systematic pharmacological studies are needed to position this compound within the evolving toolkit of subunit-selective NMDA receptor agents. Scientometric analysis indicates intense focus on ketamine alternatives and subunit-specific modulators to overcome ketamine's dissociative side effects and abuse potential [5].
  • Molecular Modeling & Structural Biology: High-resolution structural data (e.g., cryo-EM structures of NMDA receptors) [2] has not been leveraged to model the potential interaction of this specific cyclobutane carboxamide within known or novel allosteric pockets. Docking studies and molecular dynamics simulations could provide testable hypotheses regarding its binding mode and subunit preference, guiding rational optimization [2] [3].

Table 3: Key Research Questions and Potential Methodologies for 1-Amino-N,N-Dimethylcyclobutane-1-Carboxamide

Research GapCritical Unanswered QuestionRelevant Experimental ApproachTherapeutic Implication
Target EngagementDoes it bind NMDA receptors? Which subunit interfaces are involved?Radioligand binding assays (e.g., vs. [³H]MK-801, glycine site); Cross-linking + Mass Spec; Cryo-EM with bound ligandValidates target hypothesis; defines specificity
Functional PharmacologyIs it a PAM, NAM, agonist, or antagonist? Voltage-dependent?Electrophysiology (oocytes, neurons): Glycine/Glutamate EC₅₀ shifts, Imax effects, Schild analysisDetermines mechanism; predicts functional outcome
Subunit SpecificityWhich GluN2 (A-D) subtypes are modulated? GluN3 interaction?Recombinant receptor assays (Xenopus oocytes, HEK cells expressing defined subunit combinations)Predicts in vivo effects & potential side effect profile
Downstream SignalingDoes it modulate BDNF, mTOR, eEF2K pathways? Impact synaptic proteins?Western blotting (p-mTOR, p-eEF2, BDNF); Immunohistochemistry (PSD-95, synapsin); RNA-seqLinks receptor modulation to neuroplasticity & efficacy
Comparative NeuroactivityHow does it compare to ketamine, other PAMs/NAMs in plasticity assays?Field EPSP recordings (LTP/LTD in slices); Behavioral despair tests (mice/rats)Benchmarks potential therapeutic advantage

Compound Names Mentioned:

  • 1-Amino-N,N-dimethylcyclobutane-1-carboxamide
  • 1-Amino-N,N-dimethylcyclopentane-1-carboxamide
  • NMDA Receptor (NMDAR)
  • D-AP5 (D-2-amino-5-phosphonopentanoate)
  • Memantine
  • Ifenprodil
  • UBP512
  • CIQ
  • TCN201
  • Ketamine
  • Tavneos (avacopan)

Properties

CAS Number

1508823-36-6

Product Name

1-amino-N,N-dimethylcyclobutane-1-carboxamide

IUPAC Name

1-amino-N,N-dimethylcyclobutane-1-carboxamide

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3

InChI Key

RIFVSBDIRWLMPT-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1(CCC1)N

Canonical SMILES

CN(C)C(=O)C1(CCC1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.